molecular formula C11H9F3N4O B2837753 N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1490538-87-8

N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2837753
CAS No.: 1490538-87-8
M. Wt: 270.215
InChI Key: UNHGSRGLKOCOFO-UHFFFAOYSA-N
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Description

N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a 1H-1,2,3-triazole ring, culminating in a carboxamide functional group. The presence of the trifluoromethyl group is particularly noteworthy as it imparts distinct physicochemical properties to the molecule, such as increased lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method starts with the preparation of the 1H-1,2,3-triazole core through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This “click chemistry” approach is favored for its high yield and regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazole derivatives .

Mechanism of Action

The mechanism of action of N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to hydrophobic pockets within proteins. This binding can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide
  • N-(2-(trifluoromethyl)benzyl)-1H-1,2,4-triazole-5-carboxamide
  • N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)8-4-2-1-3-7(8)5-15-10(19)9-6-16-18-17-9/h1-4,6H,5H2,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHGSRGLKOCOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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